An In-Depth Technical Guide to the Synthesis and Characterization of 6-Propyl-2(3H)-benzothiazolethione
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Propyl-2(3H)-benzothiazolethione
Abstract
This guide provides a comprehensive technical overview of the synthesis and characterization of 6-Propyl-2(3H)-benzothiazolethione (also known as 6-propyl-2-mercaptobenzothiazole). The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active agents.[1] This document details a robust synthetic protocol, explains the underlying chemical principles, and presents a full suite of characterization techniques to validate the final compound's identity and purity. The methodologies are designed to be reproducible and are supported by established chemical literature, ensuring scientific integrity and trustworthiness.
Introduction and Significance
2(3H)-Benzothiazolethione and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of industrial and pharmacological applications. They are utilized as rubber vulcanization accelerators, corrosion inhibitors, and, most notably, as core structures in the development of novel therapeutic agents.[2] Derivatives have shown promising activity as anticancer, antimicrobial, antifungal, and anti-inflammatory agents.[3][4]
The introduction of a propyl group at the 6-position of the benzothiazole ring modifies the compound's lipophilicity and steric profile, which can significantly influence its biological activity and pharmacokinetic properties. A reliable and well-characterized synthesis of 6-propyl-2(3H)-benzothiazolethione is therefore a critical first step for any research program aiming to explore its therapeutic potential or utilize it as a key intermediate.
This guide focuses on the classical and most reliable synthetic approach: the reaction of a substituted aniline with carbon disulfide in the presence of elemental sulfur.
Synthesis of 6-Propyl-2(3H)-benzothiazolethione
The synthesis of substituted 2-mercaptobenzothiazoles is a well-established transformation in organic chemistry. The most common industrial method involves the high-temperature, high-pressure reaction of an aniline derivative with carbon disulfide and sulfur.[5] This guide presents a laboratory-scale adaptation of this robust method.
Reaction Principle and Mechanism
The core reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of carbon disulfide, followed by an intramolecular cyclization and oxidative aromatization.
-
Step 1: Dithiocarbamate Formation: The starting material, 4-propylaniline, acts as a nucleophile, attacking one of the carbons of carbon disulfide (CS₂). This forms a dithiocarbamic acid intermediate.[6]
-
Step 2: Intramolecular Cyclization: The ortho-carbon of the aniline ring attacks the thione sulfur, facilitated by high temperature. This is an electrophilic aromatic substitution-type cyclization.
-
Step 3: Oxidation/Aromatization: Elemental sulfur acts as an oxidant in the final step, abstracting hydrogen atoms to form the stable aromatic benzothiazole ring system and producing hydrogen sulfide (H₂S) as a byproduct.[5]
Experimental Protocol
Materials & Reagents:
-
4-Propylaniline (C₉H₁₃N)
-
Carbon Disulfide (CS₂)
-
Sulfur powder (S)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Sodium Hydroxide (NaOH), 2M solution
-
Ethanol (for recrystallization)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr autoclave) equipped with a magnetic stir bar, add 4-propylaniline (1.0 eq).
-
Reagent Addition: Under a fume hood, carefully add anhydrous DMF to dissolve the aniline. Subsequently, add elemental sulfur powder (2.0 eq) followed by the slow addition of carbon disulfide (3.0 eq). Caution: Carbon disulfide is highly volatile, flammable, and toxic. Hydrogen sulfide gas will be produced. All operations must be performed in a well-ventilated fume hood.
-
Reaction Conditions: Seal the reaction vessel securely. Heat the mixture to 240-250 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The pressure inside the vessel will increase significantly.[5]
-
Work-up and Isolation:
-
Cool the reactor to room temperature. Carefully vent the excess pressure (containing H₂S) into a scrubber containing a bleach or sodium hydroxide solution.
-
Pour the dark reaction mixture into a beaker containing 2M HCl solution. This will protonate any remaining aniline and help precipitate the crude product.
-
Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with water to remove any inorganic salts.
-
-
Purification:
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Dissolve the crude solid in a 2M NaOH solution. The target compound is acidic (due to the thione-thiol tautomerism) and will dissolve to form the sodium salt.
-
Filter the basic solution to remove any insoluble impurities (like unreacted sulfur).
-
Re-precipitate the product by slowly acidifying the filtrate with 2M HCl with stirring until the solution is acidic (pH ~2).
-
Collect the purified solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
-
-
Recrystallization: For obtaining high-purity material suitable for analysis, recrystallize the dried solid from hot ethanol. Cool slowly to allow for crystal formation, filter, and dry the final product.
Rationale for Experimental Choices
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High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the intramolecular cyclization and the subsequent oxidative aromatization steps.[5]
-
Carbon Disulfide as C1 Source: CS₂ serves as the electrophilic one-carbon synthon required to form the thiazole ring.
-
Sulfur as Oxidant: Elemental sulfur is a cost-effective and efficient oxidant for the final aromatization step, converting the dihydrobenzothiazole intermediate to the final aromatic product.
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Acid-Base Purification: The acidic nature of the mercapto group allows for a highly effective purification strategy. The compound is soluble in aqueous base, leaving behind non-acidic impurities. It can then be cleanly re-precipitated by adding acid.
Characterization of 6-Propyl-2(3H)-benzothiazolethione
Thorough characterization is essential to confirm the structure and assess the purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.[7]
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₁NS₂ |
| Molecular Weight | 209.33 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in acetone, ethanol, DCM; Insoluble in water.[8] |
Spectroscopic Data
The following tables summarize the expected data from key spectroscopic methods. Data for similar substituted benzothiazoles from the literature is used as a reference to predict these values.[2][9][10]
Table 1: ¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.5 - 12.0 | br s | 1H | N-H | Broad, exchangeable proton of the thioamide. |
| ~7.50 | d | 1H | Ar-H (H-4) | Aromatic proton ortho to the ring nitrogen. |
| ~7.35 | s | 1H | Ar-H (H-7) | Aromatic proton ortho to the propyl group. |
| ~7.15 | d | 1H | Ar-H (H-5) | Aromatic proton meta to the ring nitrogen. |
| ~2.65 | t | 2H | -CH₂-CH₂-CH₃ | Methylene group attached to the aromatic ring. |
| ~1.68 | sextet | 2H | -CH₂-CH₂-CH₃ | Central methylene group of the propyl chain. |
| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |
Table 2: ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~185.0 | C=S (C-2) | Thione carbon, highly deshielded. |
| ~150.0 | Ar-C (C-7a) | Quaternary carbon fused to the thiazole ring. |
| ~138.0 | Ar-C (C-6) | Quaternary carbon bearing the propyl group. |
| ~135.0 | Ar-C (C-3a) | Quaternary carbon fused to the thiazole ring. |
| ~127.0 | Ar-CH (C-5) | Aromatic CH. |
| ~121.0 | Ar-CH (C-4) | Aromatic CH. |
| ~120.0 | Ar-CH (C-7) | Aromatic CH. |
| ~38.0 | -CH₂-CH₂-CH₃ | Methylene carbon attached to the ring. |
| ~24.0 | -CH₂-CH₂-CH₃ | Central methylene carbon. |
| ~13.5 | -CH₂-CH₂-CH₃ | Terminal methyl carbon. |
Table 3: Infrared (IR) Spectroscopy (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 2800 | Medium | N-H Stretch (broad, characteristic of thioamides) |
| 2960 - 2850 | Medium-Strong | C-H Aliphatic Stretch (propyl group) |
| ~1595 | Medium | C=C Aromatic Stretch |
| ~1320 | Strong | Thioamide II band (C-N stretch & N-H bend) |
| ~1080 | Strong | Thioamide III band (C=S stretch) |
Mass Spectrometry (MS-ESI):
-
Expected [M-H]⁻: 208.03
-
Expected [M+H]⁺: 210.04
Visualization of Workflow
The overall process from starting materials to the final, purified product can be visualized as a clear workflow.
Caption: Synthetic workflow for 6-Propyl-2(3H)-benzothiazolethione.
Safety and Handling
-
Carbon Disulfide (CS₂): Extremely flammable, volatile, and highly toxic by inhalation and skin contact. It has a low autoignition temperature. All manipulations must be conducted in a certified chemical fume hood, away from ignition sources.
-
Hydrogen Sulfide (H₂S): A toxic, flammable gas with the characteristic odor of rotten eggs is produced during the reaction. Olfactory fatigue occurs quickly, making odor an unreliable indicator of concentration. Ensure the reaction is vented safely into a proper scrubbing solution.
-
4-Propylaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The high-pressure reaction should be conducted behind a blast shield.
Conclusion
This guide provides a detailed, scientifically-grounded protocol for the synthesis and comprehensive characterization of 6-Propyl-2(3H)-benzothiazolethione. By following the outlined procedures for synthesis, purification, and analysis, researchers can confidently produce and validate this key chemical intermediate. The provided rationale for experimental choices and the expected analytical data serve as a reliable reference for drug discovery and development professionals seeking to explore the potential of this and related benzothiazole derivatives.
References
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Taylor & Francis. (2020, May 18). Metal-free synthesis of 2-mercaptobenzothiazoles and 6-(4-substituted-1H-1,2,3-triazol-1-yl). Retrieved from [Link]
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PMC. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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MDPI. (2023, September 25). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Retrieved from [Link]
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AIP Publishing. (n.d.). Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. Retrieved from [Link]
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ResearchGate. (2012, June 15). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
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MDPI. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]
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Semantic Scholar. (2011, July 1). Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole and mercaptobenzimidazole ligand. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]
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MDPI. (2023, January 30). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]
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Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]
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Asian Publication Corporation. (n.d.). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of carbon disulfide with a primary amine and decomposition.... Retrieved from [Link]
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